(3Z)-5-nitro-3-phenacylidene-1H-indol-2-one
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Overview
Description
(3Z)-5-nitro-3-phenacylidene-1H-indol-2-one is a chemical compound that belongs to the indole family. Indole derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry. This compound features a nitro group at the 5-position, a phenacylidene group at the 3-position, and a ketone group at the 2-position of the indole ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3Z)-5-nitro-3-phenacylidene-1H-indol-2-one typically involves the condensation of 5-nitroindole-2-one with a suitable phenacylidene precursor. The reaction is usually carried out under basic conditions, using reagents such as sodium hydride or potassium carbonate in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The reaction mixture is then heated to promote the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
(3Z)-5-nitro-3-phenacylidene-1H-indol-2-one undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Reduction: The compound can be reduced to its corresponding amine derivative using reagents such as lithium aluminum hydride.
Substitution: The phenacylidene group can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium catalyst.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as amines, thiols, or alcohols.
Major Products Formed
Oxidation: 5-amino-3-phenacylidene-1H-indol-2-one.
Reduction: 5-nitro-3-phenacylidene-1H-indol-2-amine.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
(3Z)-5-nitro-3-phenacylidene-1H-indol-2-one has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex indole derivatives.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (3Z)-5-nitro-3-phenacylidene-1H-indol-2-one involves its interaction with specific molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The compound may also inhibit specific enzymes or receptors, thereby modulating cellular signaling pathways.
Comparison with Similar Compounds
Similar Compounds
5-nitroindole-2-one: Lacks the phenacylidene group.
3-phenacylidene-1H-indol-2-one: Lacks the nitro group.
5-amino-3-phenacylidene-1H-indol-2-one: Reduced form of the nitro group.
Uniqueness
(3Z)-5-nitro-3-phenacylidene-1H-indol-2-one is unique due to the presence of both the nitro and phenacylidene groups, which contribute to its distinct chemical and biological properties
Properties
CAS No. |
70452-32-3 |
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Molecular Formula |
C16H10N2O4 |
Molecular Weight |
294.26 g/mol |
IUPAC Name |
(3Z)-5-nitro-3-phenacylidene-1H-indol-2-one |
InChI |
InChI=1S/C16H10N2O4/c19-15(10-4-2-1-3-5-10)9-13-12-8-11(18(21)22)6-7-14(12)17-16(13)20/h1-9H,(H,17,20)/b13-9- |
InChI Key |
WUPBHEFJISKVQN-LCYFTJDESA-N |
Isomeric SMILES |
C1=CC=C(C=C1)C(=O)/C=C\2/C3=C(C=CC(=C3)[N+](=O)[O-])NC2=O |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C=C2C3=C(C=CC(=C3)[N+](=O)[O-])NC2=O |
Origin of Product |
United States |
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